dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a unique combination of fluorobenzoyl, quinoline, and dithiole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate involves multiple steps. One common route includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The starting material, 2-fluorobenzoyl chloride, reacts with a suitable nucleophile to form the fluorobenzoyl intermediate.
Quinoline Ring Formation: The intermediate undergoes cyclization with appropriate reagents to form the quinoline ring system.
Thioxo Group Introduction:
Dithiole Ring Formation: The final step involves the formation of the dithiole ring through a cyclization reaction with dithiole precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets. The fluorobenzoyl and quinoline moieties may interact with enzymes or receptors, modulating their activity. The thioxo and dithiole groups may contribute to the compound’s redox properties, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-4-yl: Similar in structure but lacks the quinoline and dithiole rings.
Fluorobenzoylcyclohexane-1,3-dione: Contains the fluorobenzoyl group but differs in the core structure.
Uniqueness
Dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of fluorobenzoyl, quinoline, and dithiole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5S3/c1-13-10-11-15-17(12-13)28(22(29)14-8-6-7-9-16(14)27)26(2,3)21(34)18(15)25-35-19(23(30)32-4)20(36-25)24(31)33-5/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFYPQOXSUGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC=CC=C4F)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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